(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic, aliphatic, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.
Introduction of the tetrahydro-2H-thiopyran moiety: This step involves the reaction of the diazepane intermediate with a thiopyran precursor under controlled conditions.
Coupling with the phenyl group: The final step involves the coupling of the intermediate with a phenyl group through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one: This compound is unique due to its specific combination of functional groups and structural features.
Other diazepane derivatives: Compounds with similar diazepane rings but different substituents.
Thiopyran derivatives: Compounds featuring the thiopyran moiety but with variations in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic, aliphatic, and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-19(8-7-17-5-2-1-3-6-17)21-12-4-11-20(13-14-21)18-9-15-23-16-10-18/h1-3,5-8,18H,4,9-16H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUKOLJQXUWOA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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